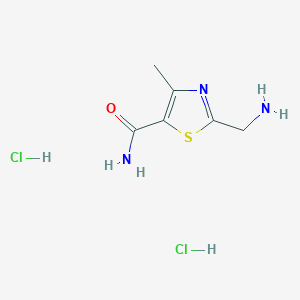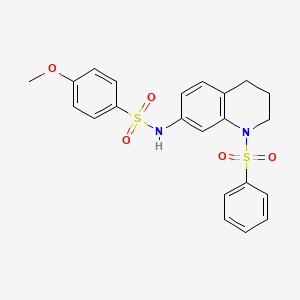![molecular formula C17H20N4O2 B2544629 (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone CAS No. 2415554-97-9](/img/structure/B2544629.png)
(4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone, also known as MPMP, is a small molecule inhibitor that has been developed for the treatment of cancer. MPMP has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
The exact mechanism of action of (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is not fully understood. However, it has been proposed that (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone inhibits the activity of the protein kinase CK2, which is involved in various cellular processes including cell growth, proliferation, and survival. By inhibiting CK2, (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone may disrupt these processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been shown to have minimal toxicity in normal cells and tissues. In addition to its anti-cancer properties, (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been found to have anti-inflammatory and anti-angiogenic effects. (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
実験室実験の利点と制限
One advantage of (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is its specificity for CK2, which reduces the likelihood of off-target effects. However, one limitation of (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, the optimal dosage and treatment regimen for (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone have not been fully established, which may affect its efficacy in clinical trials.
将来の方向性
There are several future directions for research on (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone. One area of focus is the development of more efficient synthesis methods for (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone. Another area of research is the identification of biomarkers that can predict the response to (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone treatment. Additionally, the combination of (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone with other cancer therapies, such as immunotherapy, is an area of active investigation. Finally, the evaluation of (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone in different types of cancer and in combination with different chemotherapy regimens is an important direction for future research.
Conclusion:
In summary, (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is a promising small molecule inhibitor that has shown anti-cancer properties in preclinical studies. Its specificity for CK2 and minimal toxicity in normal cells make it an attractive candidate for cancer treatment. Further research is needed to fully understand its mechanism of action and to optimize its use in clinical trials.
合成法
The synthesis of (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone involves the reaction of 4-(pyrimidin-4-ylamino)piperidine with (4-methoxyphenyl)acetyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone in high yield and purity.
科学的研究の応用
(4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, (4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
(4-methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-23-15-4-2-13(3-5-15)17(22)21-10-7-14(8-11-21)20-16-6-9-18-12-19-16/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFKHYDSTCXGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)NC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

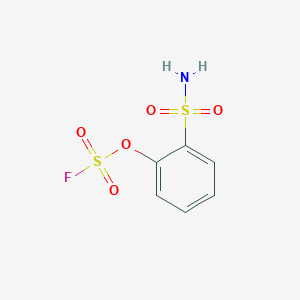
![N-(4-{4-[(methoxyimino)methyl]-2-nitrophenoxy}phenyl)acetamide](/img/structure/B2544550.png)
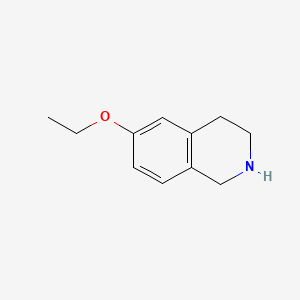
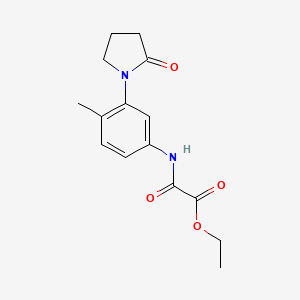
![2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2544554.png)
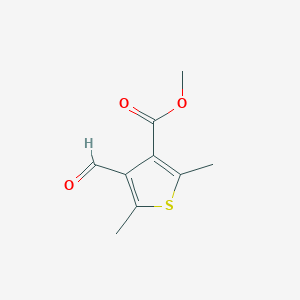
![2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2544556.png)
![Ethyl 6-acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2544557.png)
![N~4~-(1,3-benzodioxol-5-yl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2544558.png)
![[(4-Isopropylphenyl)(phenylsulfonyl)amino]acetic acid](/img/structure/B2544559.png)
![(2-Nitrophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2544562.png)
![[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol](/img/structure/B2544564.png)
